molecular formula C8H4F2O2 B8600931 2-(2,6-Difluorophenyl)-2-oxoacetaldehyde

2-(2,6-Difluorophenyl)-2-oxoacetaldehyde

Cat. No. B8600931
M. Wt: 170.11 g/mol
InChI Key: BEDFMVRSEFYSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06723720B2

Procedure details

5 g of 2,6-difluoroacetophenone are placed in 13.6 ml of DMSO, and 2.7 ml of bromine (8.8M in water) are added dropwise, the reaction temperature rising from room temperature to 40° C. When the addition of bromine is complete, the mixture is heated at 80° C. for 30 min. After cooling to room temperature, the reaction mixture is poured into 100 ml of dichloromethane; with stirring, sodium sulfate and solid sodium hydrogen carbonate are added to the solution, filtration is carried out and the reaction mixture is concentrated using a rotary evaporator. The crude product is subjected to flash chromatography with dichloromethane. In this way (2,6-difluorophenyl)-oxoacetaldehyde is obtained in the form of a colourless viscous oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
13.6 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[F:11])=[O:3].BrBr.S([O-])([O-])(=O)=[O:15].[Na+].[Na+].C(=O)([O-])O.[Na+]>CS(C)=O.ClCCl>[F:11][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([F:10])[C:4]=1[C:2](=[O:3])[CH:1]=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C1=C(C=CC=C1F)F
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
13.6 mL
Type
solvent
Smiles
CS(=O)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising from room temperature to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C(C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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